molecular formula C18H23N3O3S B2797152 N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide CAS No. 952981-60-1

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2797152
CAS No.: 952981-60-1
M. Wt: 361.46
InChI Key: YXUZCYCSXGCWMQ-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Biological Activity

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • IUPAC Name : N-[4-[(dimethylamino)sulfonyl]phenyl]acetamide

The presence of a dimethylamino group and a sulfamoyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

Research indicates that sulfonamide derivatives like this compound may exert their biological effects through several mechanisms:

  • Carbonic Anhydrase Inhibition : Several studies have shown that related sulfonamide compounds inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including pH regulation and bicarbonate transport. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, it exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity over normal breast cells (MCF-10A) .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (μM)Notes
Carbonic Anhydrase IX InhibitionCA IX0.011High selectivity over CA II
Antiproliferative ActivityMDA-MB-2311.52 - 6.31Significant selectivity against normal cells
Apoptosis InductionMDA-MB-231-Induced a 22-fold increase in apoptotic cells

Case Studies

  • Triple-Negative Breast Cancer : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that the compound not only inhibited cell proliferation but also induced apoptosis significantly, as evidenced by increased annexin V-FITC staining .
  • Antibacterial Activity : Related compounds have shown promising antibacterial properties, with significant inhibition observed against Staphylococcus aureus at concentrations around 50 μg/mL. This suggests a dual action mechanism where the compound may also target bacterial growth through carbonic anhydrase inhibition .
  • Molecular Docking Studies : Molecular modeling studies indicated favorable binding interactions between the compound and carbonic anhydrase IX, supporting its role as a selective inhibitor. These findings were corroborated by predictive ADMET studies which suggested favorable pharmacokinetic properties for further development .

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUZCYCSXGCWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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